molecular formula C16H12O5 B3292778 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione CAS No. 880758-61-2

1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione

Cat. No.: B3292778
CAS No.: 880758-61-2
M. Wt: 284.26 g/mol
InChI Key: YJSCODYYEYNBBC-UHFFFAOYSA-N
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Description

1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione is a hydroxylated and ethoxy-substituted anthraquinone derivative. The anthracene-9,10-dione core is a planar aromatic system with two ketone groups at positions 9 and 10. The substitution of a hydroxyl group at position 1 and a 2-hydroxyethoxy group at position 8 introduces polarity and hydrogen-bonding capacity, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name

1-hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-7-8-21-12-6-2-4-10-14(12)16(20)13-9(15(10)19)3-1-5-11(13)18/h1-6,17-18H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSCODYYEYNBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40825996
Record name 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40825996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880758-61-2
Record name 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40825996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with ethylene carbonate. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Table 1: Synthesis Conditions

Reaction TypeConditionsYield (%)
OxidationPotassium permanganateVaries
ReductionSodium borohydrideVaries
SubstitutionVarious acids/basesVaries

Scientific Research Applications

1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione has several notable applications:

Chemistry

As an intermediate in organic synthesis, this compound facilitates the creation of more complex molecules. Its unique structure allows for selective reactions that are essential in synthetic organic chemistry.

Biology

The compound serves as a probe in biological studies, particularly those involving quinone derivatives. It has been shown to interact with biomolecules such as DNA and proteins, affecting cellular processes.

Medicine

Research indicates potential therapeutic applications in cancer treatment due to its ability to intercalate into DNA strands, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of various aryl-substituted anthraquinone derivatives. Among these, certain derivatives exhibited significant anticancer efficacy against various cancer cell lines through mechanisms involving DNA interaction and ROS generation .

Industrial Applications

In the industrial sector, this compound is utilized in dye production due to its stable chromophore properties. Its derivatives are used in various dyes and pigments that are essential in textile manufacturing.

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with other anthraquinone derivatives:

Compound NameApplicationUnique Feature
DantronLaxative & dye productionKnown for its laxative properties
ChrysazinDye manufacturingSpecific for textile dyes
AlizarinBiological stainingHistorical significance in dyeing

Mechanism of Action

The mechanism of action of 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can form reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Sources of Anthraquinone Derivatives

Compound Name Substituents Source/Application Key Properties
1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione -OH (C1), -OCH₂CH₂OH (C8) Synthetic/putative energy storage or drug candidate Polar substituents enhance aqueous solubility; potential redox activity
AQ-1,8-3E-OH (1,8-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)anthracene-9,10-dione) -OCH₂CH₂OCH₂CH₂OCH₂CH₂OH (C1 and C8) Flow battery negolyte High solubility (2.24 M in water) but poor chemical stability
DPivOHAQ (3,3′-(9,10-anthraquinone-diyl)bis(3-methylbutanoic acid)) -CH₂C(CH₃)₂COOH (C3 and C3′) Flow battery electrolyte Low solubility (0.74 M) but high stability
Mitoxantrone (1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione) -OH (C1, C4), -NHCH₂CH₂NHCH₂CH₂OH (C5, C8) Anticancer drug Potent topoisomerase II inhibition; cardiotoxicity concerns
1-Hydroxy-2-(3,4,5-trimethoxyphenyl)anthracene-9,10-dione -OH (C1), -C₆H₂(OCH₃)₃ (C2) Synthetic antitumor agent Melting point: 190.1°C (decomposes); high cytotoxicity
7-Acetyl-1,3,6-trihydroxyanthracene-9,10-dione -OH (C1, C3, C6), -COCH₃ (C7) Marine fungus Aspergillus versicolor α-Glucosidase inhibition (IC₅₀: 210.1 μM)

Key Observations:

  • Substituent Position and Solubility: Hydroxy and ethoxy groups at positions 1 and 8 (as in the target compound) improve aqueous solubility compared to nonpolar alkyl or aryl substituents (e.g., 1-Hydroxy-2-(o-tolyl)anthracene-9,10-dione, melting point 148.5°C ). However, excessive ethoxy chain length (e.g., AQ-1,8-3E-OH) compromises stability due to steric and oxidative vulnerabilities .
  • Bioactivity Trends: Hydroxyl and aminoalkyl substitutions (e.g., mitoxantrone) correlate with anticancer activity via DNA intercalation and topoisomerase inhibition . In contrast, acetyl and hydroxyl groups (e.g., 7-acetyl-1,3,6-trihydroxyanthracene-9,10-dione) enhance enzyme inhibitory effects .

Solubility and Stability

Table 2: Solubility and Stability of Selected Anthraquinones

Compound Solubility Stability Application Reference
This compound Inferred: Moderate (hydrophilic substituents) Inferred: Better than AQ-1,8-3E-OH due to shorter chain Energy storage/drug delivery
AQ-1,8-3E-OH 2.24 M (water) Poor (degradation in acidic conditions) Flow batteries
DPivOHAQ 0.74 M (water) High (low capacity fade) Flow batteries
1-Hydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione Low (organic solvents) Stable up to 209.5°C Antitumor research

Biological Activity

1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and an ether substituent, which significantly influence its solubility and reactivity. The presence of these functional groups enhances its potential for interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Like many anthraquinone derivatives, it has been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for its cytotoxic effects against cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress in cells. This oxidative damage is a well-known pathway through which many anticancer agents exert their effects .
  • Inhibition of Topoisomerases : Anthraquinones often inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication. This inhibition can lead to DNA strand breaks and ultimately induce apoptosis in cancer cells .

Biological Activities

This compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis through ROS generation and DNA damage makes it a candidate for further development as an anticancer agent .
  • Antiallergic Effects : Similar compounds in the anthraquinone family have shown potential in treating allergic conditions by stabilizing mast cells and preventing mediator release .

Antitumor Efficacy

A study conducted on various anthraquinone derivatives, including this compound, revealed that these compounds exhibit potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was primarily attributed to their ability to intercalate into DNA and generate ROS .

Allergic Response Modulation

Research has indicated that anthraquinone derivatives can modulate allergic responses by inhibiting the release of histamine from mast cells. This property suggests potential therapeutic applications in treating conditions like asthma or allergic rhinitis .

Comparative Analysis of Biological Activities

Activity TypeMechanismReference
AntitumorDNA intercalation, ROS generation ,
AntiallergicMast cell stabilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.